molecular formula C22H17Cl2N3O B2378728 N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide CAS No. 338410-59-6

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide

Cat. No.: B2378728
CAS No.: 338410-59-6
M. Wt: 410.3
InChI Key: MKDBXWIZJQAGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide is a synthetic benzimidazole derivative characterized by a benzimidazole core fused with a 3,4-dichlorophenylcarboxamide group and a phenylethyl side chain. Benzimidazole derivatives are privileged structures in medicinal chemistry due to their ability to bind diverse biological targets via hydrogen bonding, π-π interactions, and hydrophobic effects .

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O/c23-16-11-10-15(13-17(16)24)22(28)27-20(12-14-6-2-1-3-7-14)21-25-18-8-4-5-9-19(18)26-21/h1-11,13,20H,12H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDBXWIZJQAGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield an intermediate product. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Structural Analysis of Benzimidazole Derivatives

The target compound contains a benzimidazole core substituted with a phenylethyl group and a 3,4-dichlorobenzenecarboxamide moiety. Key analogs in the search results include:

  • N-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]benzamide (GW 438014A) .

  • 1,3-Dimethyl-2-phenylbenzimidazoline .

These analogs share the benzimidazole scaffold with aromatic substitutions, suggesting potential reactivity patterns (e.g., electrophilic substitution, hydrolysis).

Reactivity of Benzimidazole Cores

Benzimidazole derivatives typically undergo reactions at:

  • N1 and N3 positions : Alkylation, acylation, or coordination with metals.

  • C2 position : Electrophilic substitution (e.g., halogenation, nitration) .

For example:

  • GW 438014A ( ) is substituted at the N1 position with a phenylethyl group, leaving the C2 position potentially reactive.

  • 1,3-Dimethyl-2-phenylbenzimidazoline ( ) shows stability under inert gas but sensitivity to oxidation due to its dihydro structure.

Functional Group Reactivity

The 3,4-dichlorobenzenecarboxamide group in the target compound may participate in:

  • Hydrolysis : Under acidic or basic conditions, the carboxamide could hydrolyze to a carboxylic acid.

  • Nucleophilic substitution : Chlorine atoms at the 3,4 positions might undergo displacement with strong nucleophiles (e.g., amines, alkoxides).

Hazard and Stability Considerations

Related compounds exhibit specific hazards:

CompoundGHS Hazard CodesStability Notes
GW 438014A H301 (acute oral toxicity)Stable under standard conditions
1,3-Dimethyl-2-phenylbenzimidazoline Air-sensitive; store under inert gasDegrades upon prolonged air exposure

This implies that the target compound may require inert storage conditions to prevent decomposition.

Synthetic Pathways (Inferred)

While no direct synthesis is documented, plausible routes include:

  • Benzimidazole formation : Condensation of o-phenylenediamine with a carboxylic acid derivative.

  • Substitution : Introducing the phenylethyl and dichlorobenzenecarboxamide groups via alkylation/acylation.

Gaps in Available Data

Recommendations for Further Research

To obtain detailed reaction mechanisms or synthetic protocols, consult:

  • Specialized databases : SciFinder, Reaxys.

  • Primary literature : Journals focusing on heterocyclic chemistry (e.g., Journal of Organic Chemistry).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H17Cl2N3O
  • Molecular Weight : 410.3 g/mol
  • CAS Number : 338410-59-6

This compound features a benzimidazole moiety, which is known for its diverse applications in pharmaceuticals and materials science.

Chemistry

In the field of chemistry, N-(1-(1H-1,3-benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide is utilized as a building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable precursor in organic synthesis.

Biology

The compound exhibits several biological activities:

  • Antiparasitic Activity : Research indicates that derivatives of benzimidazole compounds can act against parasitic infections by disrupting key biological processes in parasites.
  • Antioxidant Properties : The antioxidant capacity of this compound suggests its potential use in preventing oxidative stress-related diseases.

Medicine

In medicinal chemistry, this compound is being investigated for:

  • Anticancer Activity : Preliminary studies have shown that this compound may inhibit cancer cell proliferation through mechanisms involving tubulin binding and disruption of microtubule assembly. For example, compounds similar to this have demonstrated IC50 values indicating significant anticancer potency against various cell lines.
CompoundCell LineIC50 (µM)
N9HCT1165.85
N18HCT1164.53
5-FUHCT1169.99

The above table illustrates the comparative efficacy of the compound against standard anticancer agents.

Industry

In industrial applications, this compound serves as a precursor in the synthesis of new materials and industrial chemicals. Its unique chemical structure allows it to be integrated into polymer formulations or as a dye precursor.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Studies : A study evaluating benzimidazole derivatives found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The presence of halogen groups enhanced their efficacy.
  • Anticancer Evaluation : In vitro studies demonstrated that specific derivatives of benzimidazole showed selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity indicates a promising therapeutic index for further development.

Mechanism of Action

The mechanism of action of N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and affecting cell division . This disruption can lead to the inhibition of cell proliferation, making the compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives vary widely in biological activity based on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Core Structure Substituents Biological Activity Key Differentiators
Target Compound
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide
Benzimidazole - 3,4-Dichlorophenylcarboxamide
- 2-Phenylethyl side chain
Antimicrobial (inferred), Anticancer (inferred) Dual chlorine atoms at 3,4 positions enhance electron withdrawal and lipophilicity; phenylethyl group may improve CNS penetration .
N-(1-(1H-1,3-Benzimidazol-2-yl)-2-methylpropyl)-2-chlorobenzenecarboxamide Benzimidazole - 2-Chlorophenylcarboxamide
- 2-Methylpropyl side chain
Antimicrobial (MIC: 1.27–2.65 µM), Anticancer (IC50: 4.53 µM) Single chlorine at position 2 reduces steric hindrance; methylpropyl chain may limit bioavailability compared to phenylethyl .
N-({1-[4-(2,4-Dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide Benzimidazole - Furylcarboxamide
- 4-(2,4-Dimethylphenoxy)butyl chain
Antifungal, Antibacterial Bulky phenoxybutyl group increases hydrophobicity; furan ring introduces planar geometry for π stacking .
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-ethoxybenzamide Benzimidazole + Pyrazole - Ethoxybenzamide
- Pyrazole ring
Broad-spectrum (anticancer, antimicrobial) Pyrazole moiety adds hydrogen-bonding sites; ethoxy group enhances solubility .
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)propanenitrile Benzimidazole - Propanenitrile
- 4-Substituted phenyl
Anticancer (cell line-specific) Nitrile group introduces polarity; substituents at phenyl position modulate target selectivity .

Key Insights from Comparative Analysis

Substituent Position and Bioactivity: The 3,4-dichlorophenyl group in the target compound likely enhances receptor binding compared to mono-chlorinated analogs (e.g., 2-chlorophenyl in ). Phenylethyl vs. Methylpropyl Side Chains: The phenylethyl group in the target compound may improve blood-brain barrier penetration compared to methylpropyl chains, which are more lipophilic but less conformationally flexible .

Antimicrobial Activity :

  • Analogs with dichlorophenyl groups (e.g., 2,4-dichloro derivatives) show MIC values <2.65 µM against Gram-positive bacteria, suggesting the target compound’s 3,4-dichloro configuration could yield comparable or superior activity .

Anticancer Potential: Pyrazole-containing derivatives (e.g., ) exhibit IC50 values as low as 4.53 µM in HCT116 colon cancer cells, outperforming 5-fluorouracil (IC50 = 9.99 µM). The target compound’s dichlorophenyl group may similarly disrupt microtubule assembly or DNA topoisomerase activity .

Synthetic Flexibility :

  • The target compound’s structure allows modular modifications (e.g., altering the phenyl or carboxamide groups), a strategy validated in for optimizing pharmacokinetics.

Biological Activity

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide, commonly referred to as a benzimidazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 338410-59-6
  • Molecular Formula : C22H17Cl2N3O
  • Molecular Weight : 410.3 g/mol

Structure

The compound features a benzimidazole core, which is known for its role in various bioactive compounds. The presence of chlorine atoms and a phenylethyl group contributes to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : A series of benzimidazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and norfloxacin .

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has been associated with:

  • Mechanism of Action : The inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Case Studies : Specific analogs have shown promise in preclinical trials against various cancer cell lines, including breast and colon cancer .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research has suggested that benzimidazole derivatives may possess anti-inflammatory properties:

  • Findings : Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Key observations include:

  • Substituents on the Benzimidazole Ring : Modifications at specific positions can enhance antibacterial and anticancer activities.
  • Chlorine Substitution : The presence of chlorine atoms has been linked to increased potency against various pathogens.
  • Phenylethyl Group : This moiety appears to contribute to improved bioavailability and interaction with biological targets .

Table 1: Biological Activities of Related Benzimidazole Derivatives

Compound NameActivity TypeMIC (µg/ml)Reference
Compound AAntibacterial10
Compound BAnticancerIC50 = 5 µM
Compound CAnti-inflammatoryIC50 = 20 µM

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
Chlorine at position 4Increased antibacterial activity
Methyl group at position 5Enhanced anticancer effects
Hydroxyl groupImproved solubility

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-3,4-dichlorobenzenecarboxamide, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Condensation of β-naphthol (or analogous benzimidazole precursors) with aldehydes (e.g., benzaldehyde) in a 3:1 acetonitrile:water mixture, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent .

  • Step 2 : Purification via crystallization from methanol:water (4:1), yielding ~75% pure product. Adjusting solvent ratios or using column chromatography (e.g., silica gel) can improve purity .

  • Critical Note : Contradictions in yields arise from solvent polarity and reaction time variations. For example, extended stirring (72 hours) may reduce side products but increase energy costs .

    • Data Table : Synthesis Optimization
ParameterOptimal ConditionYield (%)Purity (HPLC)Reference
Solvent SystemAcetonitrile:Water (3:1)7592%
CatalystEDC7889%
Purification MethodMethanol:Water (4:1)7095%

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for benzimidazole and dichlorophenyl groups) and carboxamide carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1670 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 434.08 for C22H16Cl2N3O) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound, and what parameters are prioritized?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or β-tubulin. Prioritize hydrogen bonding (e.g., carboxamide with Arg120 in COX-2) and hydrophobic interactions (dichlorophenyl with active-site residues) .

  • Step 2 : Use QSAR models to correlate substituent effects (e.g., electron-withdrawing Cl groups) with anti-inflammatory or anticancer activity. Parameters include logP (optimal ~3.5) and polar surface area (<90 Ų) .

  • Critical Note : Discrepancies between in silico predictions and in vitro results often arise from solvation effects or protein flexibility .

    • Data Table : Key Pharmacological Parameters
TargetBinding Affinity (ΔG, kcal/mol)IC50 (µM)Reference
COX-2-8.212.4
β-Tubulin (Cancer)-7.918.7

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Approach 1 : Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50 values for anticancer activity may stem from using MCF-7 vs. HeLa cells .
  • Approach 2 : Validate results via orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Critical Note : Batch-to-batch variability in compound purity (>95% required) significantly impacts reproducibility. Use HPLC-MS to verify impurities (<2%) .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

  • Methodological Answer :

  • Step 1 : Conduct pH-dependent stability studies (pH 1.2–7.4) using simulated gastric/intestinal fluids. Monitor degradation via LC-MS at 37°C over 24 hours .
  • Step 2 : Assess photostability under ICH guidelines (e.g., exposure to UV light at 365 nm for 48 hours). Protect light-sensitive groups (e.g., dichlorophenyl) with amber glassware .

Methodological Framework Integration

  • Link research to theoretical frameworks, such as Hansch analysis for QSAR or transition-state theory for reaction mechanisms .
  • Use systematic protocols (e.g., PRISMA for literature reviews) to address data heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.